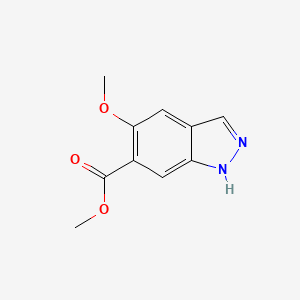![molecular formula C10H12BrN5 B11759257 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a pyridine ring, a triazole ring, and a methanamine group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. The key steps include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Triazole Formation: Cyclization to form the triazole ring.
Methanamine Introduction: Attachment of the methanamine group to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the methanamine group to an aldehyde or carboxylic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts for biodiesel production.
Mechanism of Action
The mechanism of action of 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to act as biased agonists of serotonin 5-HT1A receptors, exhibiting significant antidepressant-like activity . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-6-methylpyridin-2-yl)morpholine: Similar structure with a morpholine ring instead of a triazole ring.
1-(4-bromo-6-methylpyridin-2-yl)methanamine dihydrobromide: Similar structure with a dihydrobromide salt form.
7-bromo-5-(6-methylpyridin-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one: Contains a benzodiazepine ring system.
Uniqueness
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine is unique due to its combination of a pyridine ring, a triazole ring, and a methanamine group
Properties
Molecular Formula |
C10H12BrN5 |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
[5-(5-bromo-6-methylpyridin-2-yl)-3-methyltriazol-4-yl]methanamine |
InChI |
InChI=1S/C10H12BrN5/c1-6-7(11)3-4-8(13-6)10-9(5-12)16(2)15-14-10/h3-4H,5,12H2,1-2H3 |
InChI Key |
HXCIFZGHAHLRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


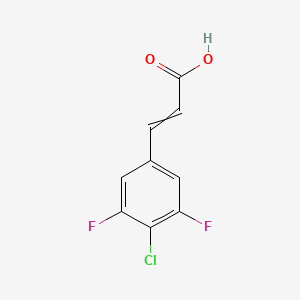
![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
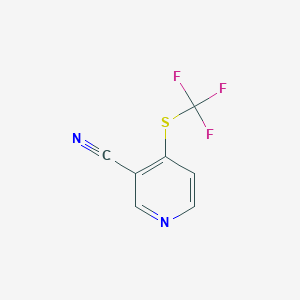
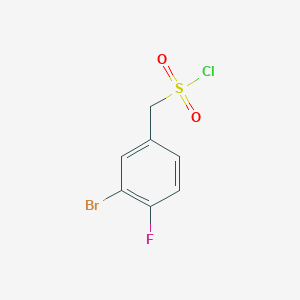
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
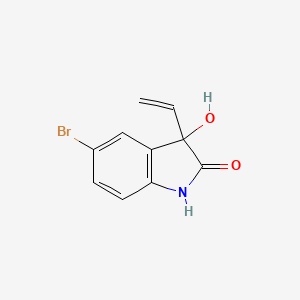
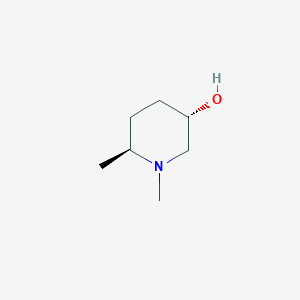
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
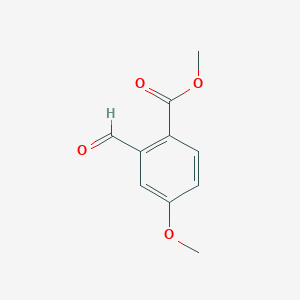
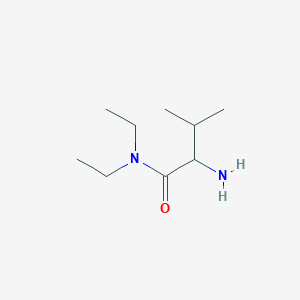
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
